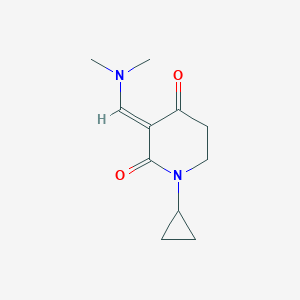
(E)-1-Cyclopropyl-3-((dimethylamino)methylene)piperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Cyclopropyl-3-((dimethylamino)methylene)piperidine-2,4-dione is an organic compound that belongs to the class of piperidine-2,4-diones This compound is characterized by the presence of a cyclopropyl group and a dimethylamino group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyclopropyl-3-((dimethylamino)methylene)piperidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of piperidine-2,4-dione with cyclopropylamine and dimethylformamide dimethyl acetal under controlled conditions. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(E)-1-Cyclopropyl-3-((dimethylamino)methylene)piperidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine-2,4-dione derivatives.
Scientific Research Applications
(E)-1-Cyclopropyl-3-((dimethylamino)methylene)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the synthesis of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-Cyclopropyl-3-((dimethylamino)methylene)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(E)-1-Cyclopropyl-3-((dimethylamino)methylene)piperidine-2,4-dione can be compared with other similar compounds such as:
Piperidine-2,4-dione: Lacks the cyclopropyl and dimethylamino groups, resulting in different chemical properties and reactivity.
Cyclopropylamine derivatives: Contain the cyclopropyl group but differ in the rest of the molecular structure.
Dimethylamino-substituted compounds: Contain the dimethylamino group but differ in the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3E)-1-cyclopropyl-3-(dimethylaminomethylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-12(2)7-9-10(14)5-6-13(11(9)15)8-3-4-8/h7-8H,3-6H2,1-2H3/b9-7+ |
InChI Key |
ZQPSTIHRYWUBER-VQHVLOKHSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)CCN(C1=O)C2CC2 |
Canonical SMILES |
CN(C)C=C1C(=O)CCN(C1=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,4-Trifluoro-6-iodobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B12985524.png)

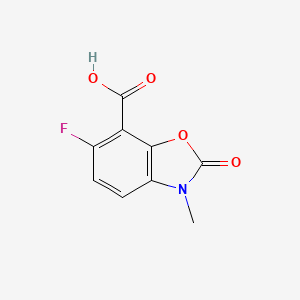
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12985547.png)
![1-Methyl-2-azabicyclo[3.1.0]hexane](/img/structure/B12985551.png)
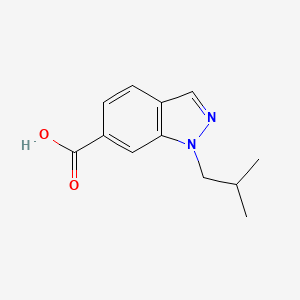
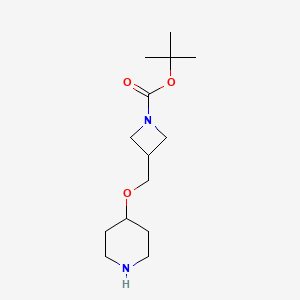
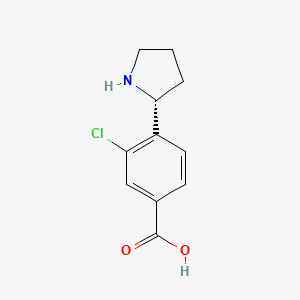
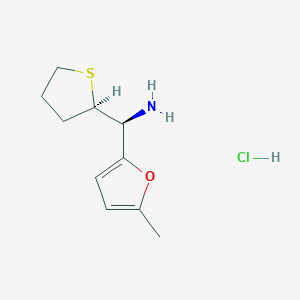

![2,8-Diazaspiro[5.5]undecan-1-one](/img/structure/B12985578.png)
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12985592.png)
![4-Chloro-N-[(4-chloro-3-nitro-phenylcarbamoyl)-methyl]-N-cyclohexyl-benzamide](/img/structure/B12985596.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B12985597.png)
